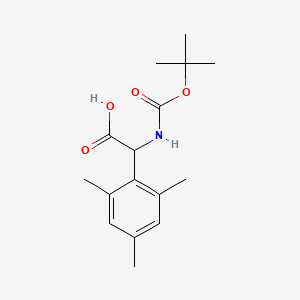
Platycoside G1
Vue d'ensemble
Description
Applications De Recherche Scientifique
Platycoside G1 has a wide range of scientific research applications due to its diverse biological activities :
Mécanisme D'action
Target of Action
Platycoside G1, also known as Deapi-platycoside E, is a triterpenoid saponin found in Platycodon grandiflorum It is known that triterpenoid saponins, like this compound, often interact with cell membranes and proteins, affecting cellular and metabolic processes .
Mode of Action
It is known to exhibit potent antioxidant activities . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases.
Biochemical Pathways
It is known that the cyp716 family genes play a major role in platycoside oxidation . The CYP716 gene family of Platycodon grandiflorus is much larger than that of other Asterid species . This suggests that this compound may influence the expression or activity of these genes, thereby affecting the biosynthesis of platycosides .
Pharmacokinetics
The solubility of this compound in dmso is known to be 100 mg/ml , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It is known to exhibit potent antioxidant activities . By neutralizing harmful free radicals, this compound may help protect cells from damage, potentially contributing to its reported health benefits.
Action Environment
It is known that the expression of genes involved in platycoside biosynthesis, including the cyp716 family genes, can be influenced by environmental factors . This suggests that the action and efficacy of this compound could potentially be influenced by the environment.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Platycoside G1 plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The CYP716 family genes play a major role in platycoside oxidation . The CYP716 gene family of P. grandiflorus was much larger than that of other Asterid species . Orthologous gene annotation also revealed the expansion of β-amyrin synthases (bASs) in P. grandiflorus .
Cellular Effects
This compound has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance cell death in A549 human lung carcinoma cells .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Genomic analysis revealed that the CYP716 family genes play a major role in platycoside oxidation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways . It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . The CYP716 family genes play a major role in platycoside oxidation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Platycoside G1 est principalement isolé des racines de Platycodon grandiflorum. Le processus d'extraction implique plusieurs étapes, notamment le séchage, le broyage et l'extraction par solvant à l'aide de méthanol ou d'éthanol . L'extrait est ensuite soumis à des techniques chromatographiques telles que la chromatographie liquide haute performance (CLHP) pour purifier le this compound .
Méthodes de production industrielle
La production industrielle du this compound implique une extraction à grande échelle à partir des racines de Platycodon grandiflorum. Les racines sont récoltées, nettoyées et séchées avant d'être broyées en une poudre fine. La poudre est ensuite extraite à l'aide de solvants tels que le méthanol ou l'éthanol. L'extrait brut est purifié par des méthodes chromatographiques pour obtenir du this compound de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le Platycoside G1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'hydrolyse . Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses activités biologiques ou d'étudier ses propriétés.
Réactifs et conditions courants
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) sont utilisés pour réduire le this compound.
Hydrolyse : L'hydrolyse acide ou enzymatique est utilisée pour décomposer le this compound en ses composants aglycone et sucre.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent divers dérivés du this compound, tels que des formes déglycosylées et des dérivés oxydés ou réduits .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique en raison de ses diverses activités biologiques :
Médecine : Étudié pour ses effets thérapeutiques potentiels, notamment les propriétés anti-inflammatoires, anti-obésité, anticancéreuses, antivirales et anti-allergiques
Mécanisme d'action
Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies . Il interagit avec les récepteurs et les enzymes cellulaires, modulant les voies de signalisation impliquées dans l'inflammation, le stress oxydatif et la prolifération cellulaire . L'activité antioxydante du composé est principalement due à sa capacité à piéger les radicaux libres et à améliorer l'activité des enzymes antioxydantes endogènes .
Comparaison Avec Des Composés Similaires
Le Platycoside G1 fait partie d'un groupe de saponines triterpénoïdes présentes dans Platycodon grandiflorum . Des composés similaires comprennent le Platycoside E, la Platycodin D et la Polygalacin D . Comparé à ces composés, le this compound est unique en raison de son motif de glycosylation spécifique et de sa puissante activité antioxydante . Les différences dans leurs structures chimiques entraînent des activités biologiques et des potentiels thérapeutiques variables .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMWMLXRNXHHQ-ONYRRNLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)

![{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea](/img/structure/B2483246.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B2483247.png)
![6-[5-(1-Methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2483249.png)
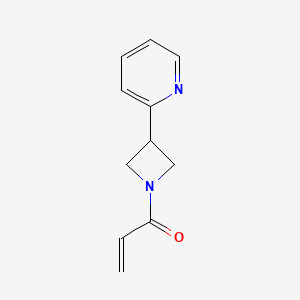
![N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B2483251.png)
![Ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483253.png)
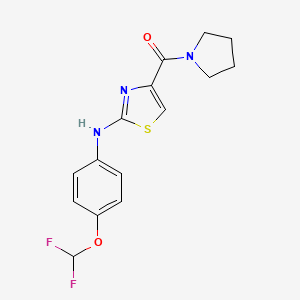
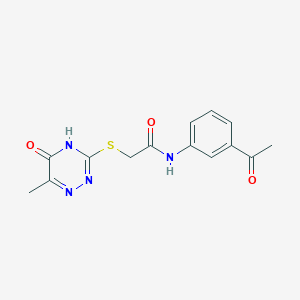
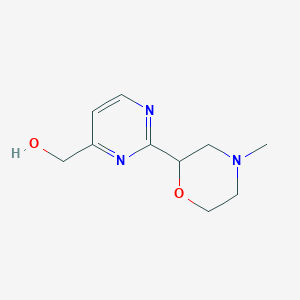
![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[3-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2483264.png)
